molecular formula C10H10N2 B126336 4-Methylisoquinolin-5-amine CAS No. 194032-18-3

4-Methylisoquinolin-5-amine

Cat. No. B126336
CAS RN: 194032-18-3
M. Wt: 158.2 g/mol
InChI Key: AHYRKDKBOIYXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylisoquinolin-5-amine is a chemical compound with the CAS Number: 194032-18-3 . It has a molecular weight of 158.2 and a molecular formula of C10H10N2 . It is a solid substance and is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Methylisoquinolin-5-amine consists of a benzene ring fused with a pyridine moiety . This structure is typical of isoquinoline compounds.


Physical And Chemical Properties Analysis

4-Methylisoquinolin-5-amine is a solid substance . The boiling point and other physical properties are not specified in the available resources .

Scientific Research Applications

Pharmaceutical Research

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, 4-Methylisoquinolin-5-amine, as an isoquinoline derivative, could potentially be used in pharmaceutical research for the development of new drugs .

Anti-Cancer Drug Development

Isoquinoline alkaloids are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer drugs . Therefore, 4-Methylisoquinolin-5-amine could potentially be used in the development of new anti-cancer drugs .

Anti-Malarial Drug Development

Isoquinoline alkaloids are also used as components of anti-malarial drugs . Therefore, 4-Methylisoquinolin-5-amine could potentially be used in the development of new anti-malarial drugs .

Synthesis of Chiral Isoquinoline Derivatives

Due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives is likely to attract increasing attention of organic, bio, and medicinal chemists . Therefore, 4-Methylisoquinolin-5-amine could potentially be used in the synthesis of chiral isoquinoline derivatives .

Synthesis of Isoquinolinium Salts

Research in the synthesis of isoquinolinium salts is also likely to attract increasing attention . Therefore, 4-Methylisoquinolin-5-amine could potentially be used in the synthesis of isoquinolinium salts .

Dyes Industry

As mentioned above, chiral isoquinoline derivatives have applications in the dyes industry . Therefore, 4-Methylisoquinolin-5-amine could potentially be used in the dyes industry for the synthesis of new dyes .

Safety and Hazards

The safety information available indicates that 4-Methylisoquinolin-5-amine may be harmful if swallowed (Hazard Statement H302) . It is recommended to avoid dust formation and to use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

A similar compound, 5-aminoisoquinoline, has been found to interact with a putative uncharacterized protein in trypanosoma brucei brucei , a parasite responsible for African sleeping sickness. This suggests that 4-Methylisoquinolin-5-amine may also interact with proteins that are yet to be characterized.

Biochemical Pathways

Isoquinoline derivatives have been studied for their potential in cancer treatment , suggesting that they may affect pathways related to cell proliferation and apoptosis. More research is needed to confirm the specific pathways affected by 4-Methylisoquinolin-5-amine.

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its molecular weight is 158.2 , which could influence its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of isoquinoline derivatives has been shown to be influenced by the presence of metal catalysts and the use of water as a solvent . .

properties

IUPAC Name

4-methylisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYRKDKBOIYXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621105
Record name 4-Methylisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylisoquinolin-5-amine

CAS RN

194032-18-3
Record name 4-Methylisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.